3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of benzaldehydes, including derivatives that could be structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, often involves palladium-catalyzed C-H functionalization. A study by Chen and Sorensen (2018) demonstrated the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups, which could be relevant to synthesizing similar compounds (Chen & Sorensen, 2018).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and insightful. Reetz et al. (1986) investigated the structure and electronic nature of benzaldehyde/boron trifluoride adducts through X-ray crystallography, providing insights into how the structure of benzaldehyde derivatives might be analyzed and understood (Reetz et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of benzaldehyde compounds, such as fluorination or methylation, is significant for understanding their potential uses. The work by Banks et al. (2003) on the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from benzene and other aromatic substrates indicates the diverse reactivity of such compounds, which might apply to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde derivatives (Banks et al., 2003).
Scientific Research Applications
Magnetic Resonance Studies : A study by Schaefer et al. (1977) examined the high-resolution proton and fluorine magnetic resonance spectra of benzoyl fluoride derivatives, including compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research aids in understanding the molecular structures and interactions of these compounds (Schaefer, Marat, Chum, & Janzen, 1977).
Copolymerization with Styrene : Humanski et al. (2018) synthesized novel trisubstituted ethylenes, including derivatives of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, for copolymerization with styrene. This research contributes to the development of new materials with potential applications in various industries (Humanski et al., 2018).
Fluorination Techniques : Banks et al. (1990) investigated the 'Halex' fluorination of chlorinated benzaldehydes, including compounds structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research provides insights into chemical synthesis techniques for fluorinated organic compounds (Banks et al., 1990).
Anticancer Activity : Lawrence et al. (2003) synthesized fluorinated benzaldehydes, similar in structure to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, and investigated their use in the synthesis of anticancer compounds. This research is significant for the development of new therapeutic agents (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).
C-H Hydroxylation Studies : Chen et al. (2017) conducted research on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, which is relevant for understanding the chemical transformations of compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (Chen, Ozturk, & Sorensen, 2017).
Bioconversion Potential : Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera Adusta with fluorinated substrates, including compounds structurally similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research has implications for biotechnological applications (Lauritsen & Lunding, 1998).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMLHFHFBCCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353000 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
CAS RN |
186517-29-3 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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